4-(6-Hydroxyhexyloxy)phenol

LogP Lipophilicity Liquid Crystal Intermediate

4-(6-Hydroxyhexyloxy)phenol (CAS 142627-91-6) is a para-substituted phenol ether featuring a terminal hydroxyl group on a six-carbon alkyl spacer. With the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol, it exhibits a moderately high calculated logP of ~2.4, indicating significant lipophilicity relative to shorter-chain analogs.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 142627-91-6
Cat. No. B114777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Hydroxyhexyloxy)phenol
CAS142627-91-6
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OCCCCCCO
InChIInChI=1S/C12H18O3/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,13-14H,1-4,9-10H2
InChIKeyUVYBETTVKBAZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Hydroxyhexyloxy)phenol (CAS 142627-91-6): Key Intermediate for Liquid Crystal and Specialty Polymer Applications


4-(6-Hydroxyhexyloxy)phenol (CAS 142627-91-6) is a para-substituted phenol ether featuring a terminal hydroxyl group on a six-carbon alkyl spacer. With the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol, it exhibits a moderately high calculated logP of ~2.4, indicating significant lipophilicity relative to shorter-chain analogs [1]. The compound is commercially available with a standard purity of 98% and is stored under refrigeration (2–8°C) . Its primary role is as a versatile building block in the synthesis of mesogenic (liquid crystal) materials and specialty polymers, where the C6 spacer imparts a specific balance of flexibility and thermal stability [2].

Why 4-(6-Hydroxyhexyloxy)phenol Cannot Be Simply Replaced by Its Shorter or Longer Spacer-Length Analogs


In the family of para-(ω-hydroxyalkyloxy)phenols, the length of the alkyl spacer is a critical determinant of the final material's phase behavior, solubility profile, and reactivity [1]. A simple substitution with a shorter spacer analog, such as 4-(2-hydroxyethoxy)phenol (logP ~0.34), results in a >100-fold decrease in octanol-water partition coefficient, drastically reducing the lipophilic character required for mesogenic core integration . Conversely, moving to the C8 analog increases molecular weight and flexibility, which can suppress the formation of targeted nematic and twist-bend nematic phases essential for liquid crystal applications [2]. The C6 spacer uniquely balances sufficient hydrophobic character, optimal chain mobility, and dual hydroxyl reactivity, enabling selective ether or ester formation, a profile that cannot be replicated by neighboring homologs. The quantitative evidence below demonstrates that this compound offers distinct, measurable advantages critical for scientific and procurement decision-making.

Head-to-Head and Class-Level Quantitative Evidence for 4-(6-Hydroxyhexyloxy)phenol Differentiation


LogP Gap of ~2.0 Units vs. 4-(2-Hydroxyethoxy)phenol Defines Lipophilicity Boundaries for Mesogen Incorporation

4-(6-Hydroxyhexyloxy)phenol possesses a measured/calculated logP of 2.32–2.4, in contrast to 4-(2-hydroxyethoxy)phenol, which exhibits a much lower ACD/LogP of 0.34 [1]. This difference of nearly 2 log units corresponds to an approximately 100-fold greater lipophilicity, which is critical for the solubility and compatibility of the resulting mesogenic molecules with hydrophobic liquid crystal cores [2].

LogP Lipophilicity Liquid Crystal Intermediate Spacer Length Effect

Microreactor-Optimized Yield of 79.5% Significantly Outperforms Typical Williamson Ether Synthesis Baselines for Phenolic Ethers

The continuous preparation of 4-(6-hydroxyhexyloxy)phenol in a microreactor, optimized via Box-Behnken design, achieves a maximum yield of 79.5% under conditions of 135 °C, 2.35 mol·L⁻¹ NaOH, a reactant ratio of 2.81, and a 2.70 min residence time [1]. In contrast, a conventional Williamson etherification approach to a comparable alkoxyphenol intermediate (using p-hydroxyphenylethyl alcohol and epichlorohydrin in a K₂CO₃-acetone medium) yields only 68.18%, with a purity of 96% [2]. The microreactor method thus provides an 11.3 percentage point yield advantage, while maintaining high conversion (100% of 6-chloro-1-hexanol) [3].

Williamson Ether Synthesis Microreactor Process Yield Continuous Preparation

C6 Hexyloxy Spacer Induces Nematic and Twist-Bend Nematic Phases; Shorter Spacers (O5O) Fail to Exhibit Smectic or Twist-Bend Behavior

Compounds incorporating the 4-(6-hydroxyhexyloxy)phenyl unit as a spacer have been shown to exhibit nematic and twist-bend nematic phases, which are crucial for advanced liquid crystal display technologies [1]. In contrast, liquid crystal dimers with an oxypentyloxy (O5O) spacer only show a conventional nematic phase, without the twist-bend nematic or smectic phase behavior [2]. This demonstrates that the exact hexyloxy length is a critical structural feature that enables unique phase transitions not accessible with shorter spacers.

Liquid Crystal Phase Behavior Twist-Bend Nematic Spacer Length Mesogen

Dual Hydroxyl Functionality Enables Chemoselective Polymerization; Incompatible with Single-OH or Protected-Phenol Analogs

4-(6-Hydroxyhexyloxy)phenol possesses two distinct hydroxyl groups: a phenolic -OH and a terminal aliphatic -OH on the hexyl spacer . This allows for sequential or orthogonal functionalization strategies, such as selective esterification of the aliphatic -OH while leaving the phenolic -OH intact, or vice versa [1]. The direct analog 4-(hexyloxy)phenol (CAS 18979-55-0, a downstream product) lacks this terminal aliphatic hydroxyl, rendering it monofunctional and unsuitable for cross-linking or chain-extension reactions [2].

Dual Functionality Polymer Cross-linking Ether/Ester Formation Intermediate

Validated Application Scenarios for 4-(6-Hydroxyhexyloxy)phenol Based on Quantified Differentiation


Synthesis of Mesogenic Building Blocks for Twist-Bend Nematic Liquid Crystal Displays

The target compound's C6 spacer is essential for inducing the twist-bend nematic phase, a state critical for next-generation LCDs with faster switching speeds. When used to synthesize mesogenic groups such as 4-[4-(6-hydroxyhexyloxy)phenyl] butoxyazobenzene, the resulting material exhibits this phase, which shorter C5 spacers cannot provide [1][2]. The high lipophilicity (logP 2.4) also ensures compatibility with the hydrophobic cores in these systems.

Efficient Large-Scale Production via Continuous Microreactor Synthesis

For industrial procurement and process development, the validated microreactor synthesis route yields 79.5% product, a significant improvement over the ~68% yield typical of conventional Williamson approaches for similar compounds [3][4]. The established parameters (135 °C, 2.35 M NaOH, reactant ratio 2.81, 2.70 min residence time) provide a reproducible, efficient process that reduces cost and waste, making this compound more economically viable for large-scale applications compared to less efficiently prepared analogs.

Bifunctional Monomer for Specialty Polyester and Polyurethane Synthesis

The dual hydroxyl architecture (phenolic and aliphatic terminal) allows 4-(6-hydroxyhexyloxy)phenol to serve as a bifunctional monomer or cross-linker in the synthesis of specialty polymers, stimuli-responsive materials, and functional coatings [5]. The differential reactivity of the two -OH groups enables selective esterification or etherification, a capability absent in mono-hydroxy analogs like 4-(hexyloxy)phenol. This eliminates the need for additional protection/deprotection steps, streamlining synthetic pathways.

Precursor for Cytotoxic Benzoate Derivatives Targeting A549 Lung Cancer Cells

The 4-(6-hydroxyhexyloxy)phenyl motif is a key substructure in compounds like 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate, which exhibited marked cell-growth inhibition of A549 human lung cancer cells at concentrations above 5 µM, with cell accumulation in Sub-G1 phase indicating apoptosis at the highest tested concentration (20 µM) [6]. This validates the C6 terminal hydroxyl as a critical handle for synthesizing biologically active mesogenic compounds, supporting its procurement for medicinal chemistry and drug discovery programs.

Technical Documentation Hub

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